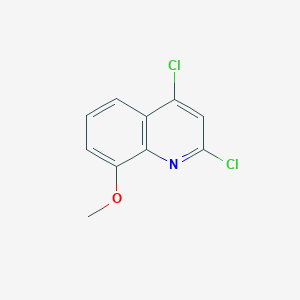

2,4-Dichloro-8-methoxyquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-6-7(11)5-9(12)13-10(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPQBGCONUUZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651211 | |

| Record name | 2,4-Dichloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32608-29-0 | |

| Record name | 2,4-Dichloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-8-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Electronic Structure Investigations

Computational Chemistry and Quantum Chemical Calculations

Modern computational methods provide invaluable insights into molecular properties that can be challenging to probe experimentally. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the intricacies of molecular structure and electronic characteristics.

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric and electronic properties of molecules with high accuracy. rsc.orgcore.ac.ukmolaid.com DFT calculations are instrumental in determining optimized molecular geometries, including bond lengths and angles, which are crucial for understanding the steric and electronic effects of substituents on the quinoline (B57606) ring system. For quinoline derivatives, DFT has been successfully employed to study their structural and spectroscopic features. acs.org The presence of two chlorine atoms and a methoxy (B1213986) group on the quinoline core of 2,4-dichloro-8-methoxyquinoline introduces significant electronic perturbations that can be effectively modeled using DFT.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required for electronic excitation.

The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively. For substituted quinolines, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. Understanding the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound is essential for predicting its reactivity in various chemical transformations.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate negative potential (electron-rich), while blue regions signify positive potential (electron-poor).

Complementing the MEP map, Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule. nih.gov This analysis provides a quantitative measure of the electron distribution among the constituent atoms, which is influenced by their electronegativity and bonding environment. The calculated Mulliken charges for the atoms in this compound would reveal the electronic influence of the chloro and methoxy substituents on the quinoline framework.

Spectroscopic Characterization

Spectroscopic techniques provide experimental data that is fundamental for elucidating the structure and bonding within a molecule. Nuclear Magnetic Resonance (NMR) and vibrational (FT-IR and FT-Raman) spectroscopy are powerful tools for characterizing the molecular framework of this compound.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, probes the vibrational modes of a molecule. Each functional group within a molecule has characteristic vibrational frequencies, making these techniques excellent for structural confirmation. The FT-IR spectrum of this compound has been recorded, showing characteristic absorption bands. rsc.org

The vibrational frequencies observed in the FT-IR and FT-Raman spectra can be assigned to specific molecular motions, such as stretching and bending of bonds. For this compound, key vibrational modes would include the C-Cl stretching, C-O-C stretching of the methoxy group, and various vibrations of the quinoline ring.

Table 1: Experimental FT-IR Data for this compound rsc.org

| Wavenumber (cm⁻¹) |

| 3445 |

| 3201 |

| 2980 |

| 1694 |

| 1665 |

| 1401 |

| 1366 |

| 1339 |

| 1283 |

| 1244 |

| 1174 |

| 1131 |

| 1002 |

| 817 |

| 773 |

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound, as characterized by UV-Vis spectroscopy, is a key analytical feature. While specific absorption maxima (λmax) are not detailed in recent literature, the use of UV-Vis detectors in the analysis of this compound confirms its activity in the ultraviolet-visible region. For instance, in studies characterizing derivatives of this compound, a UV-Vis-DAD eλ detector was employed, indicating that electronic transitions are monitored during analysis. mdpi.com

In a related context, the instrumentation used for acquiring UV/VIS spectra for compounds in the same synthetic pathway includes a JASCO V-630 spectrometer. rsc.org Generally, the UV-Vis spectrum of a quinoline derivative like this compound is expected to exhibit multiple absorption bands. These bands typically arise from π → π* transitions within the aromatic quinoline ring system. The presence of substituents such as the chloro and methoxy groups can influence the position and intensity of these absorption bands through electronic effects.

Table 1: UV-Vis Spectroscopy Instrumentation

| Spectrometer Model | Detector Type |

|---|---|

| JASCO V-630 | Not Specified |

| Waters ACQUITY UPLC | UV-Vis-DAD eλ |

This table indicates the instrumentation used in the analysis of this compound and its derivatives, as reported in the literature. mdpi.comrsc.org

Crystal Structure Analysis (XRD)

A definitive single-crystal X-ray diffraction (XRD) analysis for this compound has not been reported in the reviewed scientific literature. Therefore, precise crystallographic parameters such as unit cell dimensions, space group, and specific bond lengths and angles are not available for this specific compound.

However, based on the known structures of closely related quinoline derivatives, it is anticipated that the quinoline core of this compound is largely planar. The arrangement of the molecules in the solid state would be influenced by intermolecular interactions, which could include π–π stacking of the aromatic rings. For comparison, the crystal structure of an isomeric compound, 2,4-dichloro-6-methoxyquinoline, has been determined, revealing a planar molecule with crystal packing stabilized by π–π stacking interactions. While this provides a general model, the different position of the methoxy group in this compound would lead to distinct crystal packing and intermolecular geometries.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Specific experimental crystallographic data for this compound is not currently available in published literature.

Structure Activity Relationship Sar Studies of 2,4 Dichloro 8 Methoxyquinoline and Its Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

Impact of Halogen Substitution (Chlorine) at Positions 2 and 4

The introduction of chlorine atoms into a molecule can significantly enhance its biological activity, a principle that holds true for many quinoline (B57606) derivatives. researchgate.netresearchgate.net The presence of chlorine can increase lipophilicity, which may facilitate passage through cellular membranes. researchgate.net However, the effect is highly dependent on the position of the substitution. researchgate.neteurochlor.orgnih.gov

In the case of 2,4-dichloro-substituted quinolines, the chlorine atoms play a crucial role. For instance, the compound 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) is a potent ligand for the nuclear receptor PPARγ. nih.gov The 2,4-dichloro substitution pattern on the benzene (B151609) ring (Ring A) of this molecule is vital for its high affinity. nih.gov SAR studies on analogues of INT131 showed that substitutions at position 2 of this ring resulted in better packing within the receptor's binding pocket and higher affinities compared to substitutions at other positions. nih.gov

Furthermore, research on other quinoline-based structures highlights the importance of chlorination. In the development of a potential treatment for colorectal cancer based on a neocryptolepine (B1663133) core, the introduction of a chlorine atom at the 2-position of an indolo[2,3-b]quinoline scaffold, along with an 8-methoxy group, was found to be important for its cytotoxic effects. nih.gov Similarly, studies on 6-chloro-2-arylvinylquinolines have demonstrated their potential as antimalarial agents. nih.gov The influence of chlorine is not always positive; in some molecular frameworks, chlorination can diminish or completely abolish biological activity, emphasizing that its role as a modulator of activity must be determined empirically. researchgate.neteurochlor.org

The following table summarizes the observed effects of chlorine substitution on the biological activity of selected quinoline derivatives.

| Compound/Series | Substitution Pattern | Observed Effect on Biological Activity | Reference |

| INT131 Analogs | 2,4-Dichloro on benzene moiety | Substitution at position 2 enhances binding affinity to PPARγ. | nih.gov |

| Indolo[2,3-b]quinoline | 2-Chloro | Contributes to cytotoxic effects against colorectal cancer cells. | nih.gov |

| 2-Arylvinylquinolines | 6-Chloro | Shows potent antiplasmodial activity. | nih.gov |

| Chlordane Analogues | Polychlorinated | Increased chlorination does not necessarily increase insecticidal activity. | eurochlor.org |

Role of the Methoxy (B1213986) Group at Position 8

The methoxy group (–OCH3) is a common substituent in many biologically active natural products and synthetic drugs. nih.gov Its presence can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In quinoline derivatives, a methoxy group, particularly at positions 6 or 8, often enhances biological activity.

In a study of an indolo[2,3-b]quinoline derivative designed for colorectal cancer, the methoxy group at the 8-position was identified as a key substituent for conferring potent cytotoxic effects. nih.gov Molecular docking results suggested that the oxygen atom of the methoxy group forms a stable hydrogen bond with a lysine (B10760008) residue in the PI3KCA protein kinase, a potential target. nih.gov This highlights the direct involvement of the 8-methoxy group in the mechanism of action.

Influence of Other Functional Groups on the Quinoline Ring

The functionalization of the quinoline ring with various groups beyond chlorine and methoxy substituents allows for the fine-tuning of its pharmacological properties. rsc.org A wide array of quinoline derivatives with different functional groups have been synthesized and evaluated for activities ranging from antimicrobial and anticancer to antimalarial and anti-inflammatory. mdpi.commdpi.comnih.gov

For example, in the development of antimalarial 2-arylvinylquinolines, various substituents were tested on the aryl (benzene) ring. nih.gov The introduction of a nitro group at the para-position of the benzene ring led to a slight increase in inhibitory activity compared to the unsubstituted compound. nih.gov Conversely, moving the nitro group to the ortho or meta position resulted in decreased activity. nih.gov Replacing the nitro group with methoxy groups generally produced less potent compounds. nih.gov This demonstrates how subtle changes in the electronics and sterics of appended functional groups can significantly alter biological outcomes.

In another example, a series of quinoline-2-carboxamides were synthesized to investigate their antimycobacterial and photosynthesis-inhibiting activities. researchgate.net The nature of the N-substituent on the amide group was found to be critical, with the activity dependence on lipophilicity showing a parabolic trend, indicating an optimal lipophilicity for activity. researchgate.net

These studies underscore a general principle in medicinal chemistry: the core quinoline scaffold provides a versatile platform, and the strategic addition of other functional groups is a key method for optimizing biological activity and developing compounds with desired therapeutic properties. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that drive biological effects. nih.gov

Development of Predictive Models for Bioactivity

The development of robust QSAR models is a multi-step process that involves compiling a dataset of compounds with known activities, calculating molecular descriptors, selecting relevant descriptors, and using statistical or machine learning methods to build and validate a predictive model. nih.govnih.gov

Various machine learning algorithms, including multiple linear regression, neural networks, and support vector machines, have been successfully applied to create predictive QSAR models for diverse biological targets. nih.govnih.gov For instance, researchers have developed models to predict the bioactivity of compounds targeting SARS-CoV-2, where neural networks with multiple hidden layers showed high efficiency. nih.gov In another study focused on HMG-CoA reductase inhibitors, over 300 models were built and evaluated to select the best-performing ones, which were then combined into an ensemble model to improve prediction accuracy. nih.gov The validation of these models is critical and is often performed using techniques like cross-validation and external test sets to ensure their predictive power for new, untested compounds. nih.govmdpi.com

Correlation of Molecular Descriptors with Biological Responses

A key aspect of QSAR modeling is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical and structural properties. frontiersin.org By correlating these descriptors with biological activity, QSAR models can provide insights into the mechanisms of action.

For example, a QSAR model for the toxicity of disinfection byproducts identified specific descriptors related to atomic mass and the presence of nitro groups as being major factors affecting toxicity. mdpi.com In a multi-target QSAR model for designing antiparasitic agents, the physicochemical and structural interpretations of the molecular descriptors in the model enabled the rational design of new molecules predicted to be active against multiple parasitic proteins. frontiersin.org Similarly, QSAR studies on 8-methoxy quinolone analogues used descriptors such as molecular weight, polarizability, and connectivity indices to establish a correlation with their biological activity. researchgate.net This analysis helps to identify which molecular features are beneficial or detrimental to the desired biological response, thereby guiding further synthetic efforts.

Conformational Analysis and its Relevance to Activity

The three-dimensional arrangement of a molecule, known as its conformation, plays a pivotal role in its interaction with biological targets. For quinoline derivatives, the spatial orientation of substituents on the quinoline scaffold can significantly influence their pharmacological activity. The conformational analysis of 2,4-dichloro-8-methoxyquinoline and its derivatives, particularly concerning the rotation of the 8-methoxy group, is crucial for understanding their structure-activity relationships (SAR).

While specific conformational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from crystallographic and computational analyses of structurally related 8-substituted quinoline derivatives. These studies reveal that the conformation of substituents at the 8-position is often non-planar with respect to the quinoline ring, and this spatial arrangement can be a key determinant of biological efficacy.

Crucially, this difference in conformation was directly linked to their biological activity. The non-planar 8-hydroxy substituted compounds displayed superior cytotoxicity compared to their planar 8-nitro counterparts. acs.org This suggests that a twisted or non-planar conformation, induced by the substituent at the 8-position, may be favorable for the interaction with the biological target responsible for their cytotoxic effects. acs.org The study highlighted that the presence of the hydroxyl group at the 8-position of the quinoline ring is relevant for their activity, with the bromo-substituted 8-hydroxyquinoline (B1678124) derivative showing the highest potency. acs.org

Further evidence for the prevalence of non-planar conformations in 8-substituted quinolines comes from the structural analysis of 8-hydroxyquinoline-amino acid hybrids. In the crystal structure of a rhodium complex of an 8-hydroxyquinoline-homoproline hybrid, the dihedral angle between the 8-hydroxyquinoline and the homoproline ring plane was determined to be 72.5°. mdpi.com This significant deviation from planarity underscores the steric and electronic influences that can lead to twisted conformations in molecules containing an 8-substituted quinoline core.

These findings strongly suggest that the 8-methoxy group of this compound would also likely adopt a non-planar orientation relative to the quinoline ring. The methoxy group, while electronically different from a hydroxyl group, possesses similar steric bulk, which would favor a conformation that minimizes steric hindrance with the adjacent part of the quinoline ring system. This presumed non-planar arrangement could be a critical factor in the biological activity profile of this compound and its derivatives, potentially by optimizing the presentation of key pharmacophoric features to its molecular target.

The following table summarizes the observed dihedral angles in related 8-substituted quinoline derivatives, providing a basis for inferring the conformational behavior of this compound.

| Compound Series/Derivative | Substituent at 8-Position | Dihedral Angle Range (°) | Reference |

| 2-Styryl-hydroxy quinolines | -OH | 5.75 – 59.3 | acs.org |

| 2-Styryl-nitro quinolines | -NO₂ | 1.32 – 3.45 | acs.org |

| Rhodium complex of 8-hydroxyquinoline-homoproline hybrid | -OH (coordinated) | 72.5 | mdpi.com |

Based on a comprehensive review of scientific literature, there is a lack of specific research data for the compound This compound corresponding to the detailed outline provided. While the broader class of quinoline derivatives has been extensively studied for various biological activities, specific experimental results concerning the antimicrobial, antibacterial, and antifungal properties, as well as the precise mechanisms of action for this compound, are not available in the public domain.

Therefore, it is not possible to provide a detailed, evidence-based article with research findings and data tables that strictly adheres to the requested structure for this specific chemical entity. Information on related compounds, such as other substituted quinolines, cannot be used as it would not meet the requirement of focusing solely on this compound.

Despite a comprehensive search for scientific literature, no specific information was found regarding the biological activities of the chemical compound this compound within the scope of the requested outline. Research databases and scientific publications did not yield data on its antiviral investigations, including activity against Dengue virus or HIV, or its mechanisms of viral replication inhibition.

Similarly, there is no available research on its potential anticancer properties. The searches did not uncover any studies detailing its cytotoxic and antiproliferative effects on cancer cell lines. Furthermore, no information was found regarding its molecular targets in cancer pathways, such as DNA binding, or its effects on IGF receptors, c-Met kinase, or EZH2. Investigations into its ability to induce apoptosis or autophagy have also not been reported in the available literature.

Therefore, this article cannot be generated as per the provided outline due to the absence of specific research findings for this compound in these areas.

Biological Activities and Mechanisms of Action

Anticancer Research

Role in Metal Chelation and Redox Modulation in Cancer Therapy

The quinoline (B57606) scaffold, particularly the 8-hydroxyquinoline (B1678124) (8HQ) substructure, is renowned for its potent metal-chelating capabilities, a property that has been extensively explored for therapeutic purposes, including cancer treatment tandfonline.comnih.govnih.govelsevierpure.com. Metal ions like iron, copper, and zinc are crucial for cancer cell proliferation, and their dysregulation is a hallmark of many malignancies tandfonline.com. Chelating agents can restore metal balance, inhibit metal-dependent enzymes essential for tumor growth, and induce cancer-specific cytotoxicity tandfonline.comnih.gov.

8-Hydroxyquinoline and its derivatives can form stable complexes with metal ions, which can lead to several anticancer effects. For instance, the complexation with redox-active metals like copper can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells tandfonline.comnih.gov. This mechanism represents a key strategy in redox modulation therapy, which aims to exploit the differential sensitivity of cancer cells to oxidative stress compared to normal cells. The antitumor activity of derivatives like clioquinol has been linked to its ability to inhibit the proteasome, a mechanism that is enhanced through its action as a metal ionophore for copper and zinc tandfonline.comnih.gov.

While 2,4-Dichloro-8-methoxyquinoline does not possess the hydroxyl group of 8HQ required for chelation, its 8-methoxy group makes it a structural analogue. Furthermore, research on a closely related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49), has demonstrated significant potential in redox modulation for cancer therapy nih.gov. This compound was shown to exert remarkable and selective cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2) nih.gov. Its mechanism of action involves inducing apoptosis by promoting the production of ROS, arresting the cell cycle at the G2/M phase, and modulating the critical PI3K/AKT/mTOR signaling pathway nih.gov.

| Compound | Cell Line | IC50 (μM) | Source |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (colorectal cancer) | 0.35 | nih.gov |

| Caco-2 (colorectal cancer) | 0.54 | nih.gov | |

| PANC-1 (pancreatic cancer) | 1.87 | nih.gov | |

| SMMC-7721 (liver cancer) | 2.11 | nih.gov | |

| AGS (gastric cancer) | 3.24 | nih.gov | |

| HIEC (normal intestinal epithelial) | >10 | nih.gov |

Anti-inflammatory Research

The quinoline nucleus is a core component of various compounds exhibiting significant anti-inflammatory properties biointerfaceresearch.comresearchgate.net. Derivatives of quinoline have been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators researchgate.netresearchgate.net. Research into quinoline-based compounds has identified molecules that can inhibit key inflammatory targets, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) researchgate.net.

For example, certain quinoline-based thiazolidinone derivatives have been assessed for their anti-inflammatory action researchgate.net. In one study, a quinoline derivative featuring a methoxy (B1213986) group demonstrated potent inhibitory activity against NO production in LPS-stimulated RAW 264.7 macrophage cells, with an IC50 value of 6.70 μM, indicating its potential to suppress inflammatory responses researchgate.net. The anti-inflammatory effects of some quinoline derivatives are also attributed to the reduction of pro-inflammatory cytokines like TNF-α and IL-6 researchgate.net. The diverse biological activities of quinoline derivatives, including their anti-inflammatory potential, make them attractive scaffolds for the development of new therapeutic agents for a wide range of diseases biointerfaceresearch.com.

Antiprotozoal/Antimalarial Research

The 8-substituted quinoline core is historically significant in the field of antimalarial drug discovery, most notably represented by the 8-aminoquinoline class, which includes the drug primaquine mdpi.comnih.gov. This class of compounds is uniquely capable of eradicating the dormant liver stages of Plasmodium vivax and blocking malaria transmission mdpi.com. The biological activity of these compounds has prompted extensive research into novel analogues to improve efficacy and safety.

Research has extended to hybrids and derivatives incorporating the 8-amino-6-methoxyquinoline pharmacophore mdpi.com. In one study, a series of 8-amino-6-methoxyquinoline–tetrazole hybrids were synthesized and evaluated for their in vitro activity against Plasmodium falciparum. The study found that the antiplasmodial activity was strongly influenced by the nature of the linker and side chains attached to the quinoline core, with several compounds showing potent activity and promising selectivity mdpi.com. For instance, compounds with highly lipophilic and voluminous side chains demonstrated enhanced activity, with IC50 values in the low micromolar and even sub-micromolar range mdpi.com.

Additionally, the substitution pattern on the quinoline ring is critical for antimalarial activity. Many effective antimalarials, such as chloroquine (B1663885), are 4-amino-7-chloroquinoline derivatives nih.govmdpi.com. While the subject compound has a different substitution pattern (2,4-dichloro), the presence of halogens on the quinoline ring is a common feature in antimalarial drug design doi.org.

| Compound ID | Description | P. falciparum NF54 IC50 (µM) | Source |

| 7 | 8-amino-6-methoxyquinoline hybrid with ethyl side chain | 15.98 | mdpi.com |

| 8-12 | 8-amino-6-methoxyquinoline hybrids with phenyl ring side chains | 2.51 - 7.05 | mdpi.com |

| 16-19 | 8-amino-6-methoxyquinoline hybrids with lipophilic side chains | 0.324 - 1.26 | mdpi.com |

Other Biological Activities

The 8-hydroxyquinoline (8HQ) scaffold is a focal point of research into neuroprotective agents, primarily due to its metal-chelating properties elsevierpure.comnih.govyoutube.com. The dysregulation of metal ion homeostasis is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, where abnormal metal-protein interactions contribute to oxidative stress and neuronal damage tandfonline.comelsevierpure.com. 8HQ derivatives are lipophilic molecules capable of crossing the blood-brain barrier to chelate excess metal ions, thereby restoring metal homeostasis and mitigating metal-induced neurotoxicity nih.govyoutube.com.

A study on human neuroblastoma SH-SY5Y cells demonstrated that 8-hydroxyquinoline and its derivatives, clioquinol and nitroxoline, can provide neuroprotection against high glucose-induced toxicity nih.gov. These compounds were found to reduce neuronal cell death by modulating the balance of calpain and calpastatin expression nih.gov. Furthermore, novel 8-quinoline derivatives combined with natural antioxidant moieties (lipoic, caffeic, and ferulic acids) have been shown to chelate copper and scavenge free radicals, exhibiting cytoprotective effects in an in vitro model of oxidative stress in photoreceptor-like cells mdpi.com. These findings suggest that the 8-substituted quinoline scaffold has significant potential for development as a therapeutic agent for neurodegenerative disorders.

Quinoline derivatives have emerged as a promising class of compounds for the management of diabetes and its complications mdpi.comresearchgate.net. Research has shown that these compounds can target key pathways involved in glucose metabolism and the pathogenesis of diabetes nih.govmdpi.com. One of the primary strategies for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes, such as α-glucosidase and α-amylase, to control postprandial hyperglycemia mdpi.comnih.gov.

Several studies have identified novel quinoline derivatives as potent inhibitors of these enzymes. A series of 2-(quinoline-2-ylthio)acetamide derivatives were synthesized and showed highly potent α-glucosidase inhibition, with some compounds exhibiting IC50 values in the sub-micromolar range, significantly more potent than the standard drug acarbose nih.gov. Another study identified quinoline-isoindoline integrated compounds that displayed noteworthy dual inhibitory activity against both α-glucosidase and α-amylase mdpi.com. Beyond enzyme inhibition, other quinoline derivatives have been identified as effective inhibitors of protein glycation, a process that contributes to diabetic complications nih.gov. The antioxidant properties of many of these compounds further contribute to their potential as antidiabetic agents nih.gov.

| Compound Class/Derivative | Target/Activity | Potency (IC50 / Ki) | Source |

| 2-(quinoline-2-ylthio)acetamide derivatives | α-glucosidase inhibition | 0.18 - 2.10 µM | nih.gov |

| Quinoline-isoindoline hybrids (e.g., Compound 7d) | α-glucosidase inhibition | 0.07 mM | mdpi.com |

| α-amylase inhibition | 0.21 mM | mdpi.com | |

| Various quinoline derivatives (e.g., Compound 14) | Protein glycation inhibition | 282.98 µM | nih.gov |

Computational Studies and Molecular Docking

Ligand-Protein Interaction Analysis

In the absence of specific studies on 2,4-dichloro-8-methoxyquinoline, we can extrapolate from research on structurally similar quinoline (B57606) and quinazoline (B50416) derivatives that have been investigated as kinase inhibitors. nih.govjapsonline.com Molecular docking simulations of these related compounds with the ATP-binding pocket of kinases like EGFR have revealed common interaction patterns. nih.govjapsonline.com

It is hypothesized that this compound would also orient itself within the ATP-binding site of a kinase. The interactions would likely be a combination of:

Hydrogen Bonds: The nitrogen atom in the quinoline ring is a potential hydrogen bond acceptor, likely forming a crucial hydrogen bond with the backbone NH of a key methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase. japsonline.com This interaction is a hallmark of many quinazoline-based EGFR inhibitors and is considered vital for anchoring the ligand in the active site. nih.gov

Halogen Bonds: The chlorine atoms on the quinoline ring could potentially form halogen bonds with backbone carbonyl oxygens or other electron-rich atoms in the protein, further stabilizing the bound conformation. japsonline.com

A hypothetical representation of these interactions is detailed in the table below.

| Interaction Type | Potential Interacting Residues (in a Kinase like EGFR) |

| Hydrogen Bond | Methionine (e.g., Met793) |

| Hydrophobic Interactions | Leucine, Valine, Alanine, Phenylalanine |

| Halogen Bonds | Threonine, Leucine |

Prediction of Binding Affinities and Modes

The binding affinity of a ligand to its target protein is a critical determinant of its potential efficacy. This is often expressed as a docking score or binding free energy (ΔG), with more negative values indicating a stronger interaction. While a specific docking score for this compound is not available, studies on analogous quinoline derivatives have reported docking scores in the range of -7 to -10 kcal/mol against various kinases. nih.govnih.gov

The predicted binding mode would likely place the quinoline core deep within the ATP-binding pocket, with the substituents making specific contacts with the surrounding amino acids. The stability of this binding mode can be further assessed using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov A stable binding mode is characterized by minimal fluctuations in the ligand's position and the maintenance of key interactions throughout the simulation. nih.gov

Enzyme Inhibition Mechanisms

Based on the predicted binding mode within the ATP-binding site of a kinase, the primary mechanism of enzyme inhibition for this compound would be competitive inhibition . By occupying the same space as the natural substrate, ATP, the compound would prevent ATP from binding, thereby blocking the phosphorylation cascade that drives cellular processes like proliferation and survival. nih.gov

The inhibition by quinoline-based compounds can be either reversible or irreversible. Reversible inhibitors bind non-covalently to the enzyme, and their effect can be overcome by increasing the substrate concentration. Irreversible inhibitors, on the other hand, typically form a covalent bond with a specific amino acid residue in the active site, leading to permanent inactivation of the enzyme. nih.gov While many quinazoline-based EGFR inhibitors are designed to be irreversible, the potential for this compound to act in this manner would depend on the presence of a reactive group that can form a covalent linkage with a nucleophilic residue, such as a cysteine, in the target kinase.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The core strategy for advancing 2,4-dichloro-8-methoxyquinoline as a therapeutic lead involves the rational design and synthesis of new analogues. The goal is to improve its biological activity and selectivity towards specific molecular targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence the compound's efficacy. gonzaga.eduacs.org

For instance, research on similar quinoline-based compounds has demonstrated that substitutions at various positions on the quinoline (B57606) ring can significantly impact their biological effects. brandeis.edunih.gov The introduction of different functional groups can alter the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which are critical for target binding. gonzaga.edu A study on 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) analogs revealed that substitutions at position 4 of the benzene (B151609) ring were associated with higher transcriptional activity for PPARγ, a key target in type 2 diabetes. gonzaga.edu Similarly, the synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has yielded compounds with significant anticancer and antimicrobial activities. rsc.orgresearchgate.net These examples underscore the potential for creating more potent and selective agents by systematically modifying the this compound structure.

The design of these new analogues often employs computational modeling and in silico screening to predict their binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before undertaking their chemical synthesis. This approach helps to prioritize the most promising candidates for further investigation. nih.govnih.gov

In-depth Mechanistic Studies at the Molecular Level

A thorough understanding of how this compound exerts its biological effects at the molecular level is paramount for its development as a drug. This involves identifying its specific molecular targets and elucidating the signaling pathways it modulates.

Initial studies on analogous compounds suggest that quinoline derivatives can interact with a variety of cellular targets. For example, some quinoline-based compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation, survival, and metastasis. nih.gov The compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a derivative of neocryptolepine (B1663133), demonstrated significant cytotoxicity against colorectal cancer cells by modulating this very pathway. nih.gov

Other potential mechanisms of action for quinoline derivatives include the inhibition of DNA gyrase in bacteria, making them potential antimicrobial agents. nih.gov Furthermore, some quinoline compounds mimic the action of natural auxin, a plant hormone, and have been developed as herbicides. nih.gov Investigating these and other potential mechanisms for this compound will provide a clearer picture of its therapeutic potential and could reveal novel applications.

Exploration of Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better treatment outcomes and overcome drug resistance. nih.gov Combining this compound or its more potent analogues with existing chemotherapeutic agents or other targeted drugs could lead to synergistic effects. nih.govnih.gov

Synergy can manifest in several ways, such as one drug enhancing the activity of the other, overcoming resistance mechanisms, or targeting different pathways involved in the disease process. nih.gov For example, studies have shown that combining certain natural compounds with conventional chemotherapy can enhance the efficacy of the treatment. nih.gov A study on the combination of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (a 1,4-naphthoquinone (B94277) analog) and 4-hydroxytamoxifen (B85900) showed additive cytotoxic effects in several breast cancer cell lines. nih.gov

Future research should explore the potential of this compound in combination with a range of other therapeutic agents. This would involve in vitro and in vivo studies to identify synergistic combinations and to understand the molecular basis of their enhanced efficacy. plos.org

Development of Targeted Delivery Systems

Even a highly potent drug can be ineffective if it does not reach its intended target in the body in sufficient concentrations. Therefore, the development of targeted delivery systems is a critical area of future research for this compound. walshmedicalmedia.com Many quinoline derivatives, like other poorly soluble drugs, face challenges with bioavailability. nih.govresearchgate.net

Nanotechnology offers promising solutions to this problem. walshmedicalmedia.comjddtonline.info Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, protect it from degradation in the body, and enhance its accumulation at the target site. bohrium.comresearchgate.net These nanoparticles can be further modified with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on the surface of cancer cells, for example. jddtonline.info This "active targeting" strategy can significantly increase the therapeutic efficacy while minimizing off-target side effects. jddtonline.info

Furthermore, muco-adhesive lipid nanoparticles could be employed to enhance the oral bioavailability of poorly soluble drugs by increasing their residence time in the gastrointestinal tract. nih.gov Research into various nanostructured carriers will be essential to optimize the delivery and therapeutic potential of this compound and its future analogues. bohrium.comresearchgate.net

常见问题

Q. What are reliable synthetic routes for 2,4-Dichloro-8-methoxyquinoline?

A common approach involves nucleophilic substitution on pre-functionalized quinoline precursors. For example, 2-chloro-8-methylquinoline derivatives can undergo formylation at the 3-position, followed by condensation with amines and subsequent reduction using NaBHCN under mild acidic conditions (pH ≈ 6) to yield aminoquinoline derivatives . Alternatively, halogenation of 8-methoxyquinoline precursors using POCl or SOCl can introduce chloro groups at desired positions. Purification often involves recrystallization from methanol or column chromatography .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent like methanol. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via the SHELX suite) provides bond lengths, angles, and torsional parameters. For instance, bond angles such as N1—C1—Cl1 (114.99°) and C2—C1—Cl1 (119.05°) confirm steric and electronic effects of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For example:

- NMR : Methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.5 ppm) reveal substitution patterns.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing electron-withdrawing groups (e.g., Cl) at specific positions?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ Lewis acids like FeCl or AlCl to enhance electrophilic substitution.

- Temperature control : Reactions at 60–80°C minimize side products. Monitor progress via TLC (R = 0.3–0.5 in hexane:ethyl acetate 4:1) .

Q. How to address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Comparative assays : Test the compound against standardized cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, S. aureus) under identical conditions.

- Structure-activity relationship (SAR) : Modify substituents (e.g., replace Cl with Br) to isolate contributing factors.

- Dose-response studies : Identify IC values to differentiate cytotoxic vs. growth-inhibitory effects .

Q. What strategies resolve discrepancies in crystallographic data between computational and experimental models?

- DFT optimization : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles. Deviations >0.05 Å suggest conformational flexibility or crystal packing effects.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain lattice stabilization .

Q. How to scale up synthesis while maintaining purity for in vivo studies?

- Continuous flow reactors : Improve heat/mass transfer and reduce reaction times.

- Automated purification : Use flash chromatography with gradients (e.g., 10–50% ethyl acetate in hexane).

- Quality control : Validate batches via HPLC (≥98% purity, C18 column, acetonitrile:water 70:30) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。